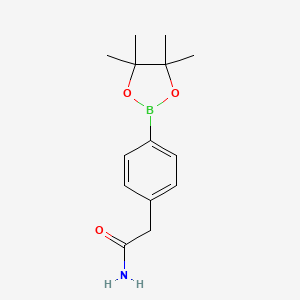

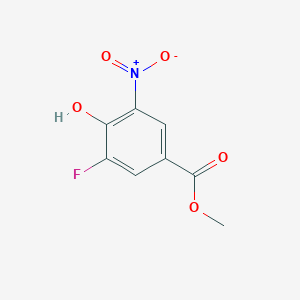

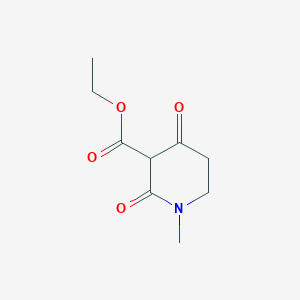

![molecular formula C15H14N4O2 B1456453 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine CAS No. 1137671-57-8](/img/structure/B1456453.png)

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Overview

Description

“4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A series of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and characterized by elemental analyses, (1)H NMR, (13)C NMR and mass spectral studies .

Molecular Structure Analysis

The molecular structure of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .

Chemical Reactions Analysis

The chemical reactions involving “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various techniques. For instance, the yield of the reaction can be determined . The reaction conditions, such as temperature and solvent, can also affect the outcome of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be determined using various techniques. For instance, the melting point can be determined . The IR spectrum can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

Anticancer Potential

The 1,3,4-oxadiazole ring, a component of this compound, has been identified for its potential in anticancer therapy. Research indicates that derivatives of this compound can be synthesized and evaluated for their efficacy against cancer cell lines, such as MCF-7 . The ability to inhibit cancer cell growth makes this compound a valuable subject for further cancer research and drug development.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. This makes them suitable for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens . The methoxyphenyl group may contribute to the compound’s ability to interact with microbial enzymes or receptors.

Antioxidant Properties

The antioxidant activity of 1,3,4-oxadiazole derivatives is another area of interest. Antioxidants are crucial in combating oxidative stress in cells, which is a factor in many diseases. The compound’s structure could be explored for its ability to scavenge free radicals, thereby protecting cells from damage .

Immunostimulating Effects

Some derivatives of 1,3,4-oxadiazole have been identified as immunostimulants. This suggests that the compound could be modified to enhance the immune response, potentially leading to applications in immunotherapy or as an adjuvant in vaccine development .

Agricultural Applications

In agriculture, the search for new, effective micronutrient chelates is ongoing. The heterocyclic ligands present in this compound may be of interest for creating chelates that can deliver nutrients effectively to plants . This application could lead to more efficient fertilizers and growth promoters.

Antifungal Drug Design

The structural motif of 1,3,4-oxadiazole is also being utilized in the design of novel antifungal drug candidates. By targeting specific fungal enzymes, such as sterol 14α-demethylase, researchers can create inhibitors that are effective against fungal infections . This compound’s framework could serve as a starting point for such designs.

Future Directions

The future directions for the research on “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” could include further exploration of its biological activities and potential applications. For instance, the antibacterial activity of synthesized derivatives was correlated with their physicochemical and structural properties by QSAR analysis . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .

properties

IUPAC Name |

4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENGNJUAFMBRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

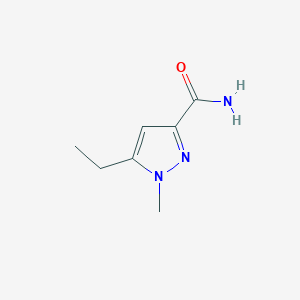

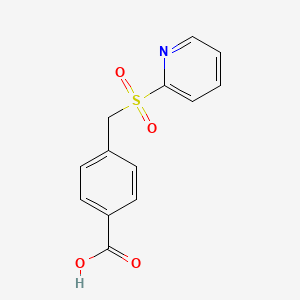

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)

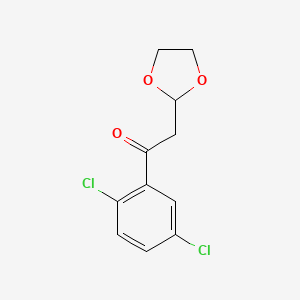

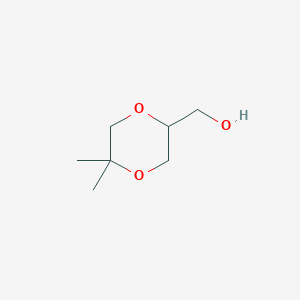

![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

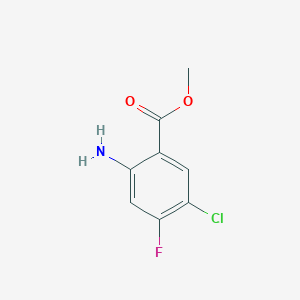

![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)

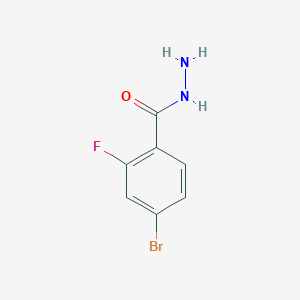

![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)

![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)